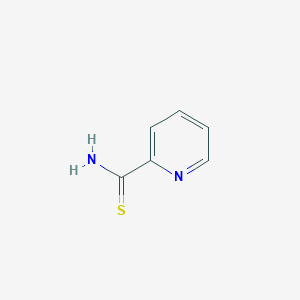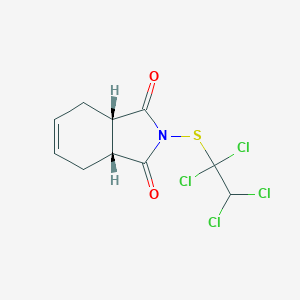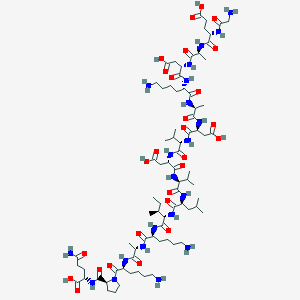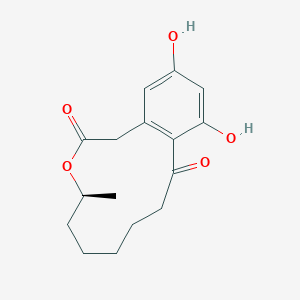
Pyridine-2-carbothioamide
Vue d'ensemble
Description
Le 2-Pyridylthioamide, également connu sous le nom de pyridine-2-carbothioamide, est un composé organique de formule moléculaire C6H6N2S. Il s'agit d'un composé hétérocyclique contenant un cycle pyridine substitué par un groupe thioamide en position 2. Ce composé est couramment utilisé comme intermédiaire de synthèse en synthèse pharmaceutique .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le 2-Pyridylthioamide peut être synthétisé par différentes méthodes. Une méthode courante consiste à faire réagir la 2-chloropyridine avec de la thiourée en présence d'une base telle que l'hydroxyde de sodium. La réaction se produit généralement sous reflux et le produit est isolé par cristallisation .
Méthodes de production industrielle : En milieu industriel, la synthèse du 2-Pyridylthioamide peut impliquer des méthodes plus évolutives et efficaces. Par exemple, la réaction de la 2-chloropyridine avec du thiocyanate d'ammonium en présence d'un catalyseur peut être utilisée pour produire du 2-Pyridylthioamide à plus grande échelle .
Analyse Des Réactions Chimiques
Types de réactions : Le 2-Pyridylthioamide subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former le sulfonamide correspondant.
Réduction : Il peut être réduit pour former l'amine correspondante.
Substitution : Il peut subir des réactions de substitution nucléophile, où le groupe thioamide est remplacé par d'autres nucléophiles.
Réactifs et conditions courants :
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou les peracides peuvent être utilisés dans des conditions douces.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines ou les alcools peuvent être utilisés en présence d'une base.
Principaux produits formés :
Oxydation : Formation de dérivés de sulfonamide.
Réduction : Formation de dérivés d'amine.
Substitution : Formation de dérivés de pyridine substitués.
4. Applications de la recherche scientifique
Le 2-Pyridylthioamide a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Il est utilisé dans l'étude des inhibiteurs enzymatiques et comme ligand en chimie de coordination.
Médecine : Il sert d'intermédiaire dans la synthèse de composés pharmaceutiques ayant des effets thérapeutiques potentiels.
Industrie : Il est utilisé dans la production de produits agrochimiques et d'autres produits chimiques spécialisés
5. Mécanisme d'action
Le mécanisme d'action du 2-Pyridylthioamide implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe thioamide peut former des liaisons hydrogène et se coordonner avec des ions métalliques, influençant l'activité des enzymes et d'autres protéines. Cette interaction peut moduler diverses voies biochimiques, conduisant aux effets observés .
Composés similaires :
Pyridine-2-carboxamide : Structure similaire mais avec un groupe carboxamide au lieu d'un groupe thioamide.
Pyridine-2-thiol : Contient un groupe thiol au lieu d'un groupe thioamide.
Pyridine-2-sulfonamide : Contient un groupe sulfonamide au lieu d'un groupe thioamide.
Unicité : Le 2-Pyridylthioamide est unique en raison de son groupe thioamide, qui confère une réactivité chimique et une activité biologique distinctes par rapport à ses analogues. La présence de l'atome de soufre dans le groupe thioamide permet des interactions uniques avec les ions métalliques et les protéines, ce qui en fait un composé précieux dans diverses applications de recherche .
Applications De Recherche Scientifique
2-Pyridylthioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-pyridylthioamide involves its interaction with molecular targets such as enzymes and receptors. The thioamide group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Pyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a thioamide group.
Pyridine-2-thiol: Contains a thiol group instead of a thioamide group.
Pyridine-2-sulfonamide: Contains a sulfonamide group instead of a thioamide group.
Uniqueness: 2-Pyridylthioamide is unique due to its thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the sulfur atom in the thioamide group allows for unique interactions with metal ions and proteins, making it a valuable compound in various research applications .
Propriétés
IUPAC Name |
pyridine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c7-6(9)5-3-1-2-4-8-5/h1-4H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKQYVSNFPWGKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201625 | |
| Record name | Picolinamide, thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5346-38-3 | |
| Record name | 2-Pyridinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5346-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picolinamide, thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005346383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5346-38-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Picolinamide, thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiopicolinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICOLINAMIDE, THIO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN34RW97C7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Thiopicolinamide acts as a bidentate ligand, meaning it can bind to metal ions through two donor atoms. In this case, it uses the sulfur atom from the thioamide group and the nitrogen atom from the pyridine ring. [, , , ] This forms a stable chelate complex with the metal ion. For example, thiopicolinamide extracts indium(III) from alkaline media by forming a complex that is soluble in organic solvents. [] Similarly, it forms intensely colored complexes with iron(II) in basic solutions. []
ANone: * Molecular Formula: C6H6N2S * Molecular Weight: 138.19 g/mol
A: While not directly addressed in the provided research, the ability of thiopicolinamide derivatives to coordinate with metal ions suggests potential for catalytic applications. Copper complexes of thiopicolinamide derivatives have demonstrated utility in directing group-mediated C-H amination/annulation cascades. [] The choice of picolinamide vs. thiopicolinamide as a directing group significantly influenced the reaction outcome, showcasing the importance of the sulfur atom in dictating reaction pathways. []
A: Research indicates that subtle modifications in the structure of thiopicolinamide derivatives can significantly impact their activity and selectivity. For instance, replacing picolinamide with thiopicolinamide as a directing group in copper-catalyzed reactions led to a divergent synthesis of benzimidazoles instead of benzimidazolones. [] This highlights the crucial role of the sulfur atom in directing the reaction pathway.
A: While the provided research doesn't explicitly detail specific analytical methods for thiopicolinamide, it mentions employing techniques like UV-Vis spectrophotometry to study the complexation of thiopicolinamide derivatives with metal ions. [] This suggests the potential for using spectrophotometric methods to quantify thiopicolinamide based on the characteristic absorption of its metal complexes.
ANone: The provided research does not offer specific details about the environmental impact or degradation pathways of thiopicolinamide and its derivatives. Further research is needed to assess its ecotoxicological effects and develop strategies for mitigating any potential negative impacts.
A: Yes, researchers have explored incorporating thiopicolinamide groups into calixarene scaffolds to create novel extractants for separating actinides and lanthanides. [] These modified calixarenes demonstrated promising selectivity for Am(III) over Eu(III) from acidic solutions, indicating their potential for nuclear waste treatment applications. []
A: Early research, as far back as the 1950s, investigated the potential of thiopicolinamide derivatives for forming coordination polymers with various metal ions. [, ] This research explored the use of bidentate ligands, like bis-thiopicolinamides, to generate linear polymers with tetracoordinate metal ions. [, ] While these early studies focused on polymer synthesis, they laid the foundation for understanding the coordination chemistry of thiopicolinamide derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B155112.png)



![Bicyclo[3.1.0]hexan-3-one](/img/structure/B155123.png)









